
PQR530: A Technical Guide to its Dual Inhibition
of the PI3K/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PQR530

Cat. No.: B610182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor that dually

targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR)

complexes 1 and 2 (mTORC1/2).[1][2] As an ATP-competitive inhibitor, PQR530 demonstrates

subnanomolar affinity for PI3Kα and mTOR, leading to the effective suppression of the

PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is a critical regulator of numerous

cellular functions, including growth, proliferation, survival, and metabolism. Its frequent

dysregulation in various cancers and neurological disorders has positioned it as a key

therapeutic target.[3][4] This document provides a comprehensive technical overview of

PQR530, including its mechanism of action, key experimental data, and relevant

methodologies.

Mechanism of Action
PQR530 exerts its therapeutic effects by competitively binding to the ATP-binding site of both

PI3K and mTOR kinases.[5] This dual inhibition effectively blocks the entire PI3K/AKT/mTOR

signaling axis. The PI3K family of lipid kinases, upon activation by growth factors or other

stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate

phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated

AKT, in turn, phosphorylates a multitude of substrates, including mTORC1, leading to the
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promotion of cell growth and proliferation. mTOR, a serine/threonine kinase, exists in two

distinct complexes, mTORC1 and mTORC2. mTORC1 regulates protein synthesis, while

mTORC2 is involved in cell survival and cytoskeletal organization, and also phosphorylates

AKT at serine 473 for its full activation. By inhibiting both PI3K and mTOR, PQR530 provides a

comprehensive blockade of this critical signaling network.[2][6]
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Figure 1: PQR530 Inhibition of the PI3K/mTOR Signaling Pathway.
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Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for PQR530.

Table 1: In Vitro Binding Affinity and Cellular Potency

Target Parameter Value Cell Line Reference

PI3Kα Kd 0.84 nM - [1][2]

mTOR Kd 0.33 nM - [1][2]

PI3Kα Ki ~11 nM - [4]

mTOR Ki ~7.4 nM - [4]

PKB/Akt

(pSer473)

Phosphorylation

IC50 0.07 µM
A2058

Melanoma
[2][6]

S6

(pSer235/236)

Phosphorylation

IC50 0.07 µM
A2058

Melanoma
[2][6]

Cancer Cell Line

Panel (44 lines)
Mean GI50 426 nM - [2][6]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter Route Dose Plasma Brain Reference

Cmax Oral 50 mg/kg 7.8 µg/mL 112.6 µg/mL [5]

Tmax Oral 50 mg/kg 30 minutes 30 minutes [5]

t1/2 Oral 50 mg/kg ~5 hours ~5 hours [5]

Brain:Plasma

Ratio
Oral - - ~1.6 [7][8]

Experimental Protocols
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In Vitro Kinase Assays
Objective: To determine the binding affinity (Kd or Ki) of PQR530 to PI3K and mTOR kinases.

Methodology (General Overview):

Enzyme Source: Recombinant human PI3K isoforms and mTOR kinase domain.

Assay Principle: Competitive binding assays are typically employed. These can be based on

various detection methods, such as fluorescence resonance energy transfer (FRET),

fluorescence polarization (FP), or radioactive filter binding assays.

Procedure:

A fixed concentration of the kinase and a labeled ATP-competitive ligand (tracer) are

incubated together.

Increasing concentrations of the test compound (PQR530) are added to compete with the

tracer for binding to the kinase's ATP pocket.

The displacement of the tracer is measured, and the data is used to calculate the IC50

value.

The IC50 value is then converted to a Ki or Kd value using the Cheng-Prusoff equation or

by direct measurement in saturation binding experiments.

Cellular Phosphorylation Assays
Objective: To assess the inhibitory effect of PQR530 on downstream signaling of the

PI3K/mTOR pathway in cells.

Methodology (e.g., PathScan® Analysis):[5]

Cell Line: A relevant cancer cell line, such as A2058 melanoma or MCF7 breast cancer cells,

is used.[2][5]

Procedure:
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Cells are seeded in multi-well plates and allowed to adhere.

Cells are serum-starved to reduce basal pathway activation.

Cells are pre-treated with various concentrations of PQR530 for a specified time.

The PI3K/mTOR pathway is stimulated with a growth factor (e.g., IGF-1 or insulin).

Cells are lysed, and the lysates are analyzed for the phosphorylation status of key

downstream proteins like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236).

Detection is typically performed using sandwich ELISA-based assays (like PathScan®) or

Western blotting with phospho-specific antibodies.

IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.
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Figure 2: Generalized Workflow for Cellular Phosphorylation Assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b610182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PQR530 in a living organism.

Methodology (General Overview):

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Tumor Implantation: Human cancer cell lines (e.g., OVCAR-3 ovarian cancer, SUDHL-6

lymphoma) are subcutaneously injected into the flanks of the mice.[3][5]

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and

PQR530 treatment groups. PQR530 is administered orally on a daily schedule.[5]

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal

body weight and general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size. Tumors are then excised, weighed, and may be used for further pharmacodynamic

analysis (e.g., checking for inhibition of pAKT in the tumor tissue).

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated group to the vehicle control group.

Conclusion
PQR530 is a highly potent, dual pan-PI3K/mTOR inhibitor with a favorable pharmacokinetic

profile, including excellent brain penetration.[3][5] Its ability to comprehensively block the

PI3K/AKT/mTOR signaling pathway has been demonstrated through robust in vitro and in vivo

preclinical data. These characteristics make PQR530 a promising therapeutic candidate for the

treatment of various cancers and potentially other diseases driven by the dysregulation of this

pathway, such as certain neurological disorders.[2][7] Further clinical investigation is warranted

to fully elucidate its therapeutic potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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